molecular formula C10H12N2O5S B14693501 1-[(1-Methoxypropan-2-yl)sulfanyl]-2,4-dinitrobenzene CAS No. 32272-13-2

1-[(1-Methoxypropan-2-yl)sulfanyl]-2,4-dinitrobenzene

Cat. No.: B14693501
CAS No.: 32272-13-2
M. Wt: 272.28 g/mol
InChI Key: LHLWFXKTTPRLCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-Methoxypropan-2-yl)sulfanyl]-2,4-dinitrobenzene is an organic compound characterized by the presence of a benzene ring substituted with nitro groups and a sulfanyl group attached to a methoxypropan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Methoxypropan-2-yl)sulfanyl]-2,4-dinitrobenzene typically involves the nitration of a benzene derivative followed by the introduction of the sulfanyl group. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(1-Methoxypropan-2-yl)sulfanyl]-2,4-dinitrobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The methoxypropan-2-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Substitution reactions may require the use of strong nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-[(1-Methoxypropan-2-yl)sulfanyl]-2,4-dinitrobenzene has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(1-Methoxypropan-2-yl)sulfanyl]-2,4-dinitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methoxypropan-2-yl sulfanyl benzene
  • 2,4-Dinitrobenzene derivatives
  • Methoxypropan-2-yl sulfanyl compounds

Uniqueness

1-[(1-Methoxypropan-2-yl)sulfanyl]-2,4-dinitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and sulfanyl groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

32272-13-2

Molecular Formula

C10H12N2O5S

Molecular Weight

272.28 g/mol

IUPAC Name

1-(1-methoxypropan-2-ylsulfanyl)-2,4-dinitrobenzene

InChI

InChI=1S/C10H12N2O5S/c1-7(6-17-2)18-10-4-3-8(11(13)14)5-9(10)12(15)16/h3-5,7H,6H2,1-2H3

InChI Key

LHLWFXKTTPRLCT-UHFFFAOYSA-N

Canonical SMILES

CC(COC)SC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.